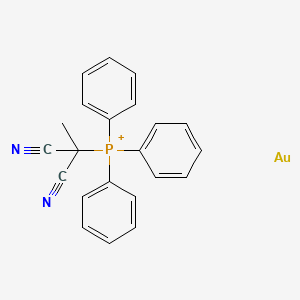
1,1-dicyanoethyl(triphenyl)phosphanium;gold
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-dicyanoethyl(triphenyl)phosphanium;gold is a complex organophosphorus compound that features a gold atom coordinated to a triphenylphosphine ligand and a 1,1-dicyanoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dicyanoethyl(triphenyl)phosphanium;gold typically involves the reaction of triphenylphosphine with a gold precursor, such as gold chloride, in the presence of a 1,1-dicyanoethylating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
1,1-dicyanoethyl(triphenyl)phosphanium;gold can undergo various types of chemical reactions, including:
Oxidation: The gold center can be oxidized, leading to changes in the coordination environment.
Reduction: The compound can be reduced, potentially altering the electronic properties of the gold center.
Substitution: Ligand exchange reactions can occur, where the triphenylphosphine or 1,1-dicyanoethyl group is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of gold(III) complexes, while reduction could yield gold(I) species. Substitution reactions can produce a variety of gold complexes with different ligands.
科学的研究の応用
1,1-dicyanoethyl(triphenyl)phosphanium;gold has several scientific research applications, including:
Catalysis: The compound can act as a catalyst in various organic reactions, such as hydrogenation and carbon-carbon coupling reactions.
Materials Science: It can be used in the synthesis of gold-containing materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials for electronics and photonics.
作用機序
The mechanism of action of 1,1-dicyanoethyl(triphenyl)phosphanium;gold involves the coordination of the gold center to various substrates. This coordination can activate the substrates for subsequent chemical reactions. The triphenylphosphine ligand stabilizes the gold center, while the 1,1-dicyanoethyl group can participate in electron transfer processes. Molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
Triphenylphosphine gold chloride: Similar in structure but lacks the 1,1-dicyanoethyl group.
Triphenylphosphine gold cyanide: Contains a cyanide ligand instead of the 1,1-dicyanoethyl group.
Triphenylphosphine gold acetate: Features an acetate ligand in place of the 1,1-dicyanoethyl group.
Uniqueness
1,1-dicyanoethyl(triphenyl)phosphanium;gold is unique due to the presence of the 1,1-dicyanoethyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where specific electronic interactions are required.
特性
CAS番号 |
135591-58-1 |
|---|---|
分子式 |
C22H18AuN2P+ |
分子量 |
538.3 g/mol |
IUPAC名 |
1,1-dicyanoethyl(triphenyl)phosphanium;gold |
InChI |
InChI=1S/C22H18N2P.Au/c1-22(17-23,18-24)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,1H3;/q+1; |
InChIキー |
OUPCXYZYDMVVHG-UHFFFAOYSA-N |
正規SMILES |
CC(C#N)(C#N)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Au] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanedinitrile, [4-(trifluoromethyl)phenyl]-](/img/structure/B14271105.png)
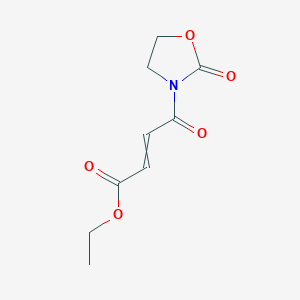
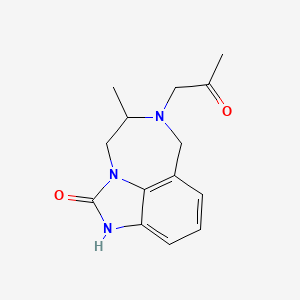
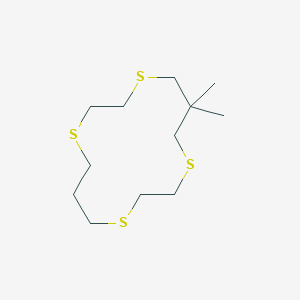
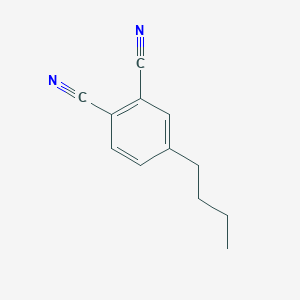
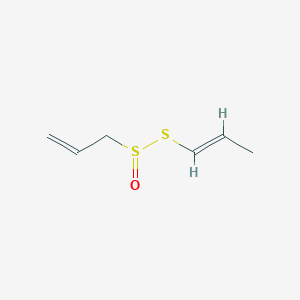
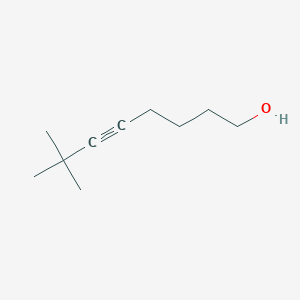
![1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene](/img/structure/B14271151.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine](/img/structure/B14271154.png)
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclopentane](/img/structure/B14271156.png)
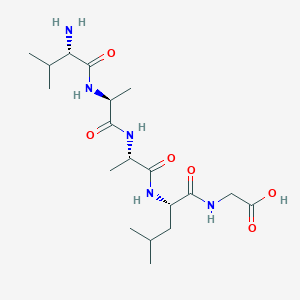

![2-Fluoro-4-[4-(3-methoxypropyl)cyclohexyl]benzonitrile](/img/structure/B14271170.png)
![3-Oxo-N-propyl-1,4-diazaspiro[4.5]dec-1-ene-2-carboxamide](/img/structure/B14271178.png)
